molecular formula C14H20N2O3S B4390293 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B4390293
M. Wt: 296.39 g/mol
InChI Key: SRUFYJJRGSIYPZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide: is an organic compound that features a benzamide core substituted with a sulfonyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 2-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the benzamide core in the presence of a base such as pyridine.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the sulfonyl group with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfonyl and piperidine functionalities.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid
  • 2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzylamine
  • 2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzyl alcohol

Uniqueness

Compared to similar compounds, 2-Methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide stands out due to its benzamide core, which can enhance its stability and bioavailability. The presence of both sulfonyl and piperidine groups provides a unique combination of chemical functionalities, making it versatile for various applications.

Properties

IUPAC Name

2-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-5-7-16(8-6-10)20(18,19)12-4-3-11(2)13(9-12)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUFYJJRGSIYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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